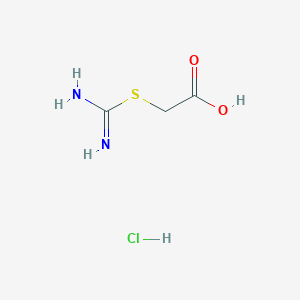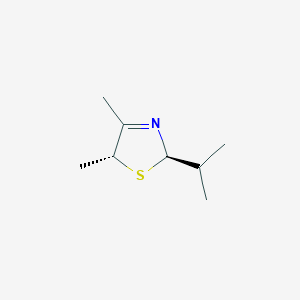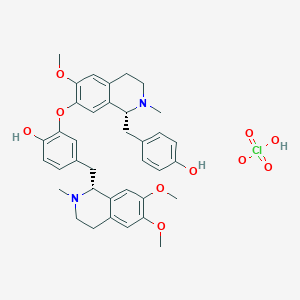![molecular formula C₁₄H₂₃NO₇ B1142293 N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine CAS No. 171081-86-0](/img/new.no-structure.jpg)
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fructopyranosyl moiety linked to a glycine residue, making it a hybrid molecule with both carbohydrate and amino acid functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine typically involves the protection of the fructopyranose ring followed by the introduction of the glycine moiety. The process can be summarized as follows:
Protection of Fructopyranose: The fructopyranose is protected using isopropylidene groups to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose.
Formation of Glycine Derivative: Glycine is then activated, often using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Coupling Reaction: The protected fructopyranose is coupled with the activated glycine derivative under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.
Substitution: The glycine moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s hybrid structure makes it useful in studying carbohydrate-protein interactions and enzyme specificity.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine exerts its effects involves its interaction with specific molecular targets. The fructopyranosyl moiety can interact with carbohydrate-binding proteins, while the glycine residue may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-α-D-fructopyranos-1-yl]glycine: Similar structure but with an α-D-fructopyranosyl moiety.
N-[1-Deoxy-2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]alanine: Similar structure but with an alanine residue instead of glycine.
Uniqueness
N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine is unique due to its specific combination of a protected fructopyranose and a glycine residue. This hybrid structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
171081-86-0 |
|---|---|
Molecular Formula |
C₁₄H₂₃NO₇ |
Molecular Weight |
317.33 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






